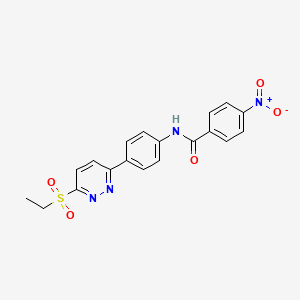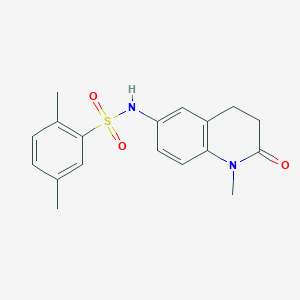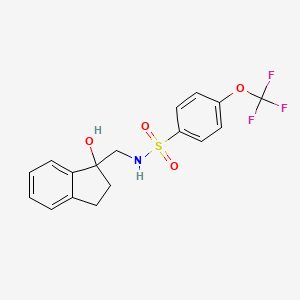
2-hidroxi-N,N,3-trimetilbutanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N,N,3-trimethylbutanamide is an organic compound with the molecular formula C7H15NO2. It is known for its role in various biochemical processes and has applications in multiple scientific fields. This compound is characterized by the presence of a hydroxyl group and an amide group, which contribute to its reactivity and functionality.
Aplicaciones Científicas De Investigación
2-hydroxy-N,N,3-trimethylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Análisis Bioquímico
Biochemical Properties
It is known to be synthesized in the liver and kidneys from the amino acids lysine and methionine. The enzymes, proteins, and other biomolecules that 2-hydroxy-N,N,3-trimethylbutanamide interacts with are yet to be identified .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-hydroxy-N,N,3-trimethylbutanamide may change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 2-hydroxy-N,N,3-trimethylbutanamide may vary with different dosages in animal models. Studies to determine any threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Subcellular Localization
Future studies will aim to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N,N,3-trimethylbutanamide typically involves the reaction of 2-hydroxybutanoic acid with N,N-dimethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of 2-hydroxy-N,N,3-trimethylbutanamide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-N,N,3-trimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-N,N,3-trimethylbutanamide.
Reduction: The amide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-oxo-N,N,3-trimethylbutanamide
Reduction: 2-hydroxy-N,N,3-trimethylbutanamine
Substitution: Various substituted derivatives depending on the nucleophile used
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N,N,3-trimethylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amide groups play a crucial role in binding to these targets, modulating their activity and leading to various biochemical effects. The compound can influence metabolic pathways, enzyme kinetics, and cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-hydroxy-N,3,3-trimethylbutanamide
- 2-amino-N,3,3-trimethylbutanamide
- 2-oxo-N,N,3-trimethylbutanamide
Uniqueness
2-hydroxy-N,N,3-trimethylbutanamide is unique due to the presence of both a hydroxyl group and an amide group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits a broader range of applications and interactions, making it a valuable molecule in various scientific fields.
Propiedades
IUPAC Name |
2-hydroxy-N,N,3-trimethylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)6(9)7(10)8(3)4/h5-6,9H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMNFYOLJFQSEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
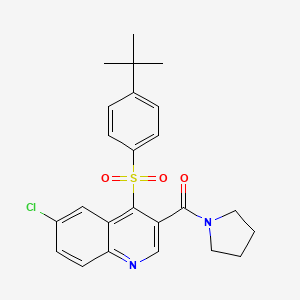
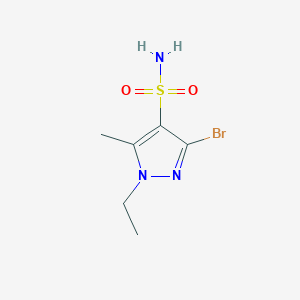

![N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2396734.png)
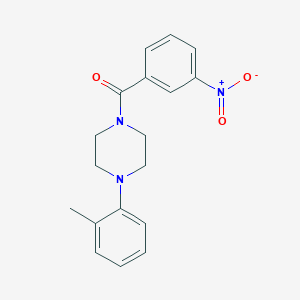
![(Z)-2-Cyano-N-prop-2-enyl-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2396738.png)
![4-bromo-2-{(E)-[(3-isopropylphenyl)imino]methyl}phenol](/img/structure/B2396740.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2396741.png)
![N-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2396743.png)
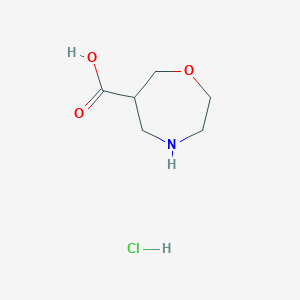
![(1S,5R)-6,6-Dimethylbicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B2396748.png)
